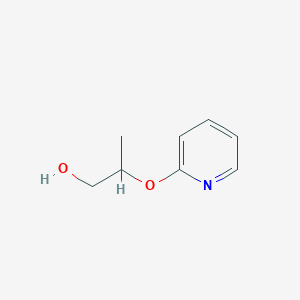

2-(吡啶-2-氧基)丙醇

描述

“2-(Pyridin-2-yloxy)propan-1-ol” is a chemical compound that has been used in various studies and experiments . It is related to the pyridine and propanol families of compounds, which have wide-ranging applications in medicinal chemistry and other fields .

Synthesis Analysis

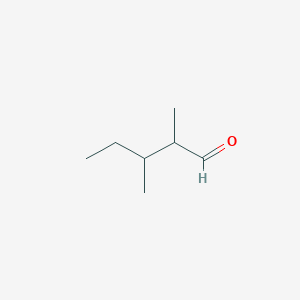

The synthesis of “2-(Pyridin-2-yloxy)propan-1-ol” and its derivatives has been the subject of several studies . These studies have employed various methods, including the use of N-hetaryl ureas and alcohols in a catalyst-free synthesis . The synthesis process often involves the formation of intermediate compounds, which are then converted to the desired end product .Molecular Structure Analysis

The molecular structure of “2-(Pyridin-2-yloxy)propan-1-ol” is characterized by the presence of a pyridin-2-yl group and a propan-1-ol group . The compound has a molecular formula of C8H11NO and an average mass of 137.179 Da .Chemical Reactions Analysis

“2-(Pyridin-2-yloxy)propan-1-ol” can participate in various chemical reactions. For instance, pyridin-2-ol, a related compound, has been found to react as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .科学研究应用

合成和表征

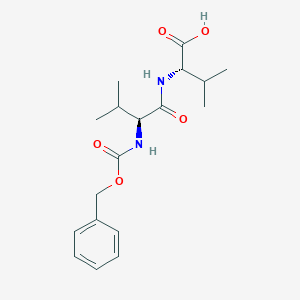

- 已合成2-(吡啶-2-氧基)丙醇衍生物,用于特定科学应用。一项研究描述了具有α1受体拮抗活性的衍生物的合成,突出了该化合物在受体靶向研究中的潜力 (J. Hon, 2013)。

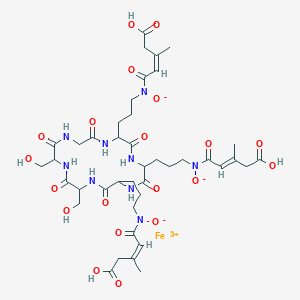

- 另一项研究侧重于合成和表征由3-((4-氨基丁基)(吡啶-2-甲基)氨基)丙醇衍生的席夫碱配合物,展示了该化合物在络合研究中的实用性 (M. Rezaeivala, 2017)。

分子相互作用研究

- 对吡啶-丙醇溶液的研究有助于理解分子相互作用。一项研究观察到氢键聚集体的环振动带发生偏移,有助于探索分子聚集行为 (F. H. Tukhvatullin et al., 2010)。

- 红外光谱已用于研究吡啶和醇之间的氢键作用,包括丙醇和异丙醇。这项研究对于理解溶液中的分子相互作用至关重要 (T. Findlay & A. Kidman, 1965)。

结晶和结构分析

- 已调查了该化合物对某些分子的多形结晶的影响,为晶体形成和稳定机制提供了见解 (Kiyoshi Matsumoto et al., 2003)。

- 从相关化合物合成的3-(2,2':6',2''-三吡啶-4'-氧基)丙基甲苯-4-磺酸盐的研究提供了有关晶体堆积和分子间氢键相互作用的宝贵信息 (R. Hoogenboom et al., 2007)。

催化和化学反应研究

- 该化合物已用于与催化性质相关的研究,如丙醇脱水,有助于理解催化和反应机制 (A. Legrouri et al., 1998)。

- 关于碳载体催化剂上丙醇脱氢的研究还涉及与2-(吡啶-2-氧基)丙醇衍生物相关的化合物,进一步促进了催化和表面相互作用的知识 (J. Zawadzki et al., 2001)。

作用机制

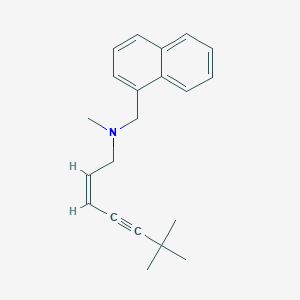

The mechanism of action of “2-(Pyridin-2-yloxy)propan-1-ol” and its derivatives can vary depending on the specific derivative and its application. For example, some derivatives have been found to exhibit anti-fibrotic activities, effectively inhibiting the expression of collagen and the content of hydroxyproline in cell culture medium in vitro . Other derivatives have shown fungicidal activity, acting as mitochondrial complex I electron transport inhibitors .

未来方向

The future directions for research on “2-(Pyridin-2-yloxy)propan-1-ol” and its derivatives are promising. There is ongoing interest in the synthesis of novel heterocyclic compounds with potential biological activities . Furthermore, the development of new agrochemicals and anti-fibrotic drugs using these compounds is a potential area of exploration .

属性

IUPAC Name |

2-pyridin-2-yloxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-7(6-10)11-8-4-2-3-5-9-8/h2-5,7,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYMSWYULCWBKHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)OC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

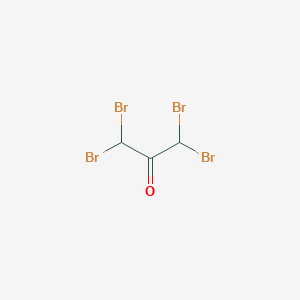

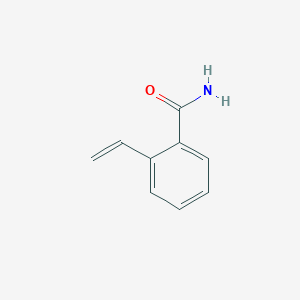

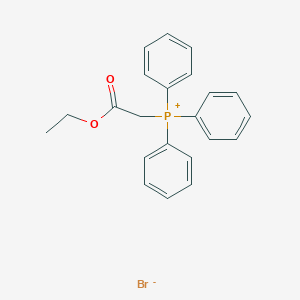

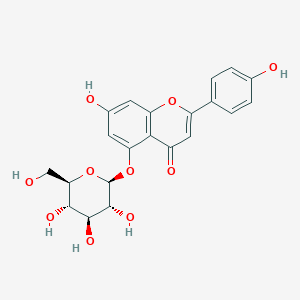

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

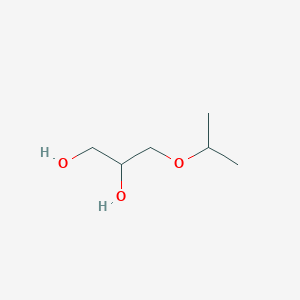

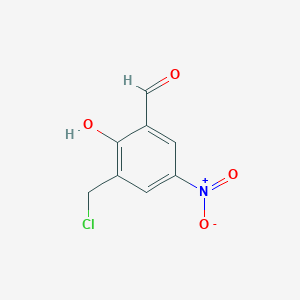

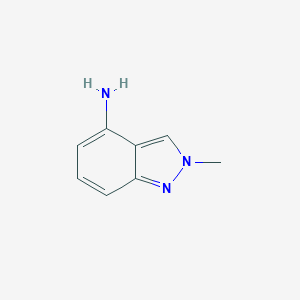

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanol, 2,2'-[[4-[(2-bromo-6-chloro-4-nitrophenyl)azo]-3-chlorophenyl]imino]bis-](/img/structure/B105966.png)